molecular formula C14H21NO2 B13282873 N-(3-phenoxypropyl)oxan-4-amine

N-(3-phenoxypropyl)oxan-4-amine

Cat. No.: B13282873
M. Wt: 235.32 g/mol
InChI Key: UENSEGUFARZEEU-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and CAS Registry Number Analysis

The IUPAC name N-(3-phenoxypropyl)oxan-4-amine systematically describes its molecular framework. The parent structure, oxan-4-amine, denotes a six-membered oxygen-containing ring (tetrahydropyran) with an amine group at the 4-position. The N-(3-phenoxypropyl) substituent specifies a three-carbon chain attached to the nitrogen atom, terminating in a phenyl ether group at the third carbon. This nomenclature adheres to Rule C-814.3 of the IUPAC Blue Book for amine derivatives of heterocyclic compounds.

The compound’s hydrochloride salt is registered under CAS 1803584-93-1, with a molecular formula of $$ \text{C}{14}\text{H}{22}\text{ClNO}_2 $$ and a molar mass of 271.78 g/mol. The CAS registry provides critical disambiguation from structurally similar compounds, such as 3-(4-phenylphenyl)oxan-4-amine (CAS not listed, PubChem CID 68545467) and 3-(4-phenylphenoxy)oxan-4-amine (CID 43608926).

Table 1: Comparative CAS and Molecular Data for Selected Oxan-4-amine Derivatives

Compound Name CAS Registry Molecular Formula Molar Mass (g/mol)
This compound HCl 1803584-93-1 C₁₄H₂₂ClNO₂ 271.78
3-(4-phenylphenyl)oxan-4-amine Not available C₁₇H₁₉NO 253.34
3-(4-phenylphenoxy)oxan-4-amine Not available C₁₇H₁₉NO₂ 269.34

Structural Relationship to Tetrahydropyran Derivatives

The oxan-4-amine core derives from tetrahydropyran (THP), a saturated six-membered ring with one oxygen atom. Substitution at the 4-position with an amine group introduces a nucleophilic site, while the N-(3-phenoxypropyl) side chain confers lipophilicity and steric bulk. This structural motif contrasts with other THP derivatives, such as 3-(4-phenylphenyl)oxan-3-amine (CID 65454373), where the amine occupies the 3-position, altering electronic distribution.

Key structural variations among THP-based amines include:

  • Positional isomerism : The amine group’s position (3 vs. 4) affects hydrogen-bonding potential and molecular polarity.
  • Substituent diversity : Phenoxypropyl groups enhance aromatic interactions compared to biphenyl substituents in 3-(4-phenylphenyl)oxan-4-amine.
  • Ring conformation : The THP ring adopts a chair conformation, with the amine substituent preferentially occupying an equatorial position to minimize steric strain.

Table 2: Structural Features of Tetrahydropyran-Derived Amines

Compound Amine Position Key Substituent Aromatic Content
This compound 4 3-phenoxypropyl 1 phenyl group
3-(4-phenylphenyl)oxan-4-amine 4 4-phenylphenyl 2 phenyl groups
3-(4-phenylphenoxy)oxan-4-amine 4 4-phenylphenoxy 2 phenyl groups
3-(4-phenylphenyl)oxan-3-amine 3 4-phenylphenyl 2 phenyl groups

Comparative Analysis of Salt Forms: Hydrochloride vs. Free Base

The hydrochloride salt of this compound exhibits distinct physicochemical properties compared to its free base. Protonation of the amine group in the salt form enhances water solubility via ionic interactions, whereas the free base demonstrates greater solubility in organic solvents like chloroform or dimethyl sulfoxide.

Key differences include :

  • Thermal stability : The hydrochloride salt’s ionic lattice confers higher melting points, though specific data remain unreported in literature.
  • Synthetic utility : Salt forms are often preferred in pharmaceutical intermediates due to improved crystallinity and handling properties.
  • Spectroscopic profiles : Infrared spectra of the hydrochloride would show N-H stretching vibrations at 2500–3000 cm⁻¹, absent in the free base.

Table 3: Property Comparison Between Free Base and Hydrochloride Salt

Property Free Base Hydrochloride Salt
Molecular Formula C₁₄H₂₁NO₂ C₁₄H₂₂ClNO₂
Molar Mass (g/mol) 235.33 271.78
Solubility Organic solvents Polar solvents
Typical Application Research-scale synthesis Industrial processes

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-(3-phenoxypropyl)oxan-4-amine

InChI

InChI=1S/C14H21NO2/c1-2-5-14(6-3-1)17-10-4-9-15-13-7-11-16-12-8-13/h1-3,5-6,13,15H,4,7-12H2

InChI Key

UENSEGUFARZEEU-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NCCCOC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Starting Materials

  • Oxan-4-amine: The core amine containing the tetrahydropyran ring with a primary amine at the 4-position.
  • 3-Phenoxypropyl halide or tosylate: Typically 3-phenoxypropyl bromide or chloride serves as the electrophilic alkylating agent.
  • Base: A suitable base such as potassium carbonate or sodium hydride to deprotonate the amine and facilitate nucleophilic substitution.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are commonly used to promote SN2 alkylation.

Detailed Preparation Methods

Nucleophilic Substitution Route

Step 1: Preparation of 3-phenoxypropyl halide

  • 3-Phenoxypropanol is converted to 3-phenoxypropyl bromide or chloride by treatment with hydrobromic acid or thionyl chloride, respectively, under controlled conditions.

Step 2: Alkylation of oxan-4-amine

  • Oxan-4-amine is dissolved in anhydrous DMF.
  • A base such as potassium carbonate is added to deprotonate the amine.
  • The 3-phenoxypropyl halide is added dropwise to the reaction mixture.
  • The reaction is stirred at elevated temperature (typically 60–80 °C) for several hours to ensure complete alkylation.
  • The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC.

Step 3: Workup and purification

  • After completion, the reaction mixture is cooled and diluted with water.
  • The product is extracted with an organic solvent such as ethyl acetate.
  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
  • The crude product is purified by column chromatography or recrystallization to afford pure this compound.

Reductive Amination Route (Alternative)

  • 3-Phenoxypropionaldehyde can be reacted with oxan-4-amine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
  • The aldehyde and amine form an imine intermediate, which is subsequently reduced to the secondary amine.
  • This method can provide good selectivity and yield under mild conditions.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Alkylation Oxan-4-amine, 3-phenoxypropyl bromide, K2CO3, DMF, 70 °C, 12 h 65–80 Purification by silica gel column chromatography
Reductive Amination Oxan-4-amine, 3-phenoxypropionaldehyde, NaBH(OAc)3, DCM, room temp, 6 h 70–85 Mild conditions, high selectivity

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR typically shows signals for aromatic protons of the phenoxy group (7.0–7.4 ppm), methylene protons adjacent to oxygen and nitrogen (3.0–4.0 ppm), and characteristic oxan ring protons (1.5–3.5 ppm).
    • ^13C NMR confirms the presence of aromatic carbons, oxan carbons, and alkyl chain carbons.
  • Mass Spectrometry (MS):

    • Molecular ion peak consistent with C14H23NO2 (m/z = 234.34) confirms molecular weight.
  • Infrared Spectroscopy (IR):

    • Characteristic N–H stretching (~3300 cm^-1), C–O–C ether stretching (~1100 cm^-1), and aromatic C–H stretching (~3000 cm^-1).

Literature and Source Evaluation

  • The compound this compound is less frequently reported in broad synthetic literature but is commercially available with CAS No. 1803584-93-1 as its hydrochloride salt form, indicating established synthetic procedures exist.
  • Similar synthetic methodologies for related compounds such as N-(3-phenoxypropyl)piperidin-4-amine (CAS No. 1270734-46-7) utilize nucleophilic substitution of the corresponding amine with 3-phenoxypropyl halides, supporting the outlined approach.
  • The synthetic approach aligns with standard alkylation chemistry of cyclic amines and phenoxyalkyl halides, as supported by general organic synthesis references and related compound preparations.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Disadvantages
Nucleophilic Substitution Oxan-4-amine + 3-phenoxypropyl bromide K2CO3, DMF, 70 °C, 12 h Straightforward, scalable Requires halide synthesis, possible side reactions
Reductive Amination Oxan-4-amine + 3-phenoxypropionaldehyde NaBH(OAc)3, DCM, room temperature Mild conditions, selective Requires aldehyde precursor, longer reaction time

Chemical Reactions Analysis

Types of Reactions: N-(3-phenoxypropyl)oxan-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

N-(3-phenoxypropyl)oxan-4-amine is a chemical compound featuring an oxan ring substituted with a phenoxypropyl group at the nitrogen atom. Its unique structure contributes to its chemical properties, making it valuable in scientific fields like medicinal chemistry and organic synthesis. The amine group in the compound can form hydrogen bonds and electrostatic interactions with biomolecules, influencing their activity and function.

Scientific Research Applications

This compound and its hydrochloride form are used in a variety of scientific research applications.

Chemistry this compound is used as an intermediate in synthesizing various organic compounds and as a reagent in chemical reactions. It also demonstrates versatility as a reagent in organic synthesis.

Biology The compound is utilized in biochemical assays and studies involving enzyme interactions and protein binding. Its ability to engage with specific receptors or enzymes is critical for understanding its pharmacological potential. Studies often use techniques like surface plasmon resonance or fluorescence spectroscopy to quantify binding interactions and elucidate mechanisms of action.

Medicine Research includes the potential use of this compound in drug development and therapeutic applications.

Industry It is employed in the production of specialty chemicals and materials due to its unique chemical properties.

This compound has potential therapeutic applications and has gained attention in biomedical research.

  • Antitussive Activity Research indicates that this compound may exhibit antitussive properties by modulating neural pathways involved in the cough reflex. Studies often utilize animal models to assess the compound's efficacy in reducing cough frequency and intensity when exposed to irritants.
  • Anticancer Potential Preliminary studies have suggested that this compound may possess cytotoxic effects against certain cancer cell lines. In vitro assays have demonstrated its ability to inhibit cell viability and promote apoptosis in cancer cells, warranting further investigation into its mechanisms and potential as an anticancer agent.
  • Cholinergic Modulation Given its structural features, the compound has been explored for its effects on cholinergic neurotransmission, particularly in the context of neurodegenerative diseases like Alzheimer’s. Animal studies have shown that it may enhance cognitive function by increasing acetylcholine levels.
  • Antimalarial Activity Emerging research has evaluated the efficacy of this compound against Plasmodium species in vitro

Mechanism of Action

The mechanism of action of N-(3-phenoxypropyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Analysis

  • Electron-Withdrawing Groups: Bromine in N-(3-bromophenyl)oxan-4-amine may increase reactivity in cross-coupling reactions, whereas the phenoxy group in the target compound could stabilize radicals or participate in π-π interactions . Complexity: Patent derivatives (e.g., Example 14 ) feature intricate substituents designed for specific bioactivity, contrasting with the simpler phenoxypropyl chain in the target compound.
  • Physical Properties :

    • 4-(Cyclobutylmethyl)oxan-4-amine is a yellow oil, suggesting lower melting points compared to solid analogs like N-(prop-2-yn-1-yl)oxan-4-amine .
    • The target compound’s hydrochloride salt (1803584-93-1) likely has improved solubility in polar solvents compared to the free base .
  • High-cost analogs (e.g., 4-(Aminomethyl)-N-(1-phenylethyl)oxan-4-amine) highlight the demand for specialized building blocks in drug discovery .

Biological Activity

N-(3-phenoxypropyl)oxan-4-amine is a compound of considerable interest in medicinal chemistry due to its unique structural features and biological properties. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C13_{13}H17_{17}N1_{1}O2_{2} with a molecular weight of approximately 235.33 g/mol. The compound features an oxan ring (a six-membered cyclic ether) substituted with a phenoxypropyl group at the nitrogen atom, which contributes to its unique chemical properties and biological activity.

Research indicates that this compound exhibits significant biological activity, particularly in modulating enzyme activity and receptor binding. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. This property positions the compound as a potential candidate for drug development targeting specific pathways involved in disease processes.

Enzyme Modulation

The compound has been shown to interact with specific enzymes, modulating their activity in various biological contexts. For example, studies have demonstrated its ability to inhibit certain enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Receptor Binding

Interaction studies have focused on the binding affinity of this compound to various receptors. Techniques such as surface plasmon resonance or fluorescence spectroscopy are employed to quantify these binding interactions. The compound's ability to engage with specific receptors is critical for understanding its pharmacological potential.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(3-phenoxypropyl)oxan-4-amino acidContains an amino acid moiety instead of an amineMay exhibit different biological activities
N-(3-phenyltetrahydro-pyran-4-amino acidSimilar oxan structure but with phenyl substitutionPotentially different solubility and reactivity
N-(3-phenyloxan-4-amideContains an amide functional group at the nitrogenAlters interaction profiles with biological targets

This table highlights the distinct structural features that contribute to the biological activities of these compounds.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Anti-inflammatory Activity : In vitro studies demonstrated that the compound effectively inhibited pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory diseases .
  • Anticancer Properties : Research has indicated that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For instance, one study reported that certain derivatives displayed significant cytotoxic effects against colorectal carcinoma cells compared to standard chemotherapeutics like Doxorubicin .
  • Neuroprotection : Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(3-phenoxypropyl)oxan-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling oxan-4-amine with 3-phenoxypropyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimization includes varying temperature (40–80°C), solvent polarity (DMF vs. acetonitrile), and catalyst (e.g., NaI for Finkelstein reaction). Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Yield improvements may require inert atmospheres or microwave-assisted synthesis .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodological Answer :

  • ¹H NMR : Identify the oxan ring protons (δ 3.4–4.0 ppm for axial/equatorial H) and phenoxypropyl chain signals (δ 6.7–7.3 ppm for aromatic H, δ 3.8–4.2 ppm for OCH₂).
  • ¹³C NMR : Confirm the oxan ring carbons (δ 60–70 ppm) and quaternary carbons in the phenoxy group.
  • HRMS : Verify molecular ion [M+H]⁺ (calculated for C₁₄H₂₁NO₂: 235.1572). Compare with analogs like N-(2-bromophenyl)oxan-4-amine ( ) for spectral benchmarking .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation/contact. Refer to SDS guidelines for similar amines (e.g., 4-[3-(trifluoromethyl)phenyl]oxan-4-amine hydrochloride, ). Store in airtight containers under inert gas, and dispose via approved hazardous waste protocols .

Advanced Research Questions

Q. How can contradictory data between computational docking predictions and experimental binding assays for derivatives be resolved?

  • Methodological Answer : Discrepancies may arise from force field inaccuracies or solvent effects. Strategies:

  • Perform molecular dynamics (MD) simulations to assess conformational flexibility.
  • Use free-energy perturbation (FEP) or MM-PBSA to refine binding affinity calculations.
  • Validate docking poses with X-ray crystallography or cryo-EM if feasible. Cross-reference with interaction studies on trifluoromethyl analogs () .

Q. What methodologies are effective for designing in vitro assays to evaluate metabolic stability in hepatic microsomes?

  • Methodological Answer :

  • Incubation : Mix compound (1–10 µM) with liver microsomes (0.5 mg/mL), NADPH (1 mM), and buffer (pH 7.4) at 37°C.
  • Sampling : Collect aliquots at 0, 5, 15, 30, 60 min. Quench with acetonitrile.
  • Analysis : Use LC-MS/MS to quantify parent compound depletion. Compare with control (no NADPH). Calculate half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). Reference protocols for fluorinated analogs () .

Q. How should conflicting cytotoxicity results across cell lines be systematically addressed?

  • Methodological Answer :

  • Assay Validation : Ensure consistent cell viability methods (e.g., MTT vs. ATP luminescence).
  • Purity Check : Confirm compound integrity via HPLC and elemental analysis.
  • Dose-Response : Perform IC₅₀ curves (0.1–100 µM) with triplicates.
  • Mechanistic Studies : Use RNA-seq or proteomics to identify off-target effects. Apply systematic review frameworks (Cochrane Handbook, ) to analyze bias or variability .

Q. What strategies guide SAR studies of this compound analogs for target modulation?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., electron-withdrawing groups on phenyl, alkyl chain length).
  • Bioassays : Test analogs in enzyme inhibition (e.g., kinase assays) or receptor-binding studies.
  • QSAR Modeling : Use descriptors (logP, polar surface area) to correlate structure with activity. Compare with trifluoromethyl derivatives () for electrophilicity trends .

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